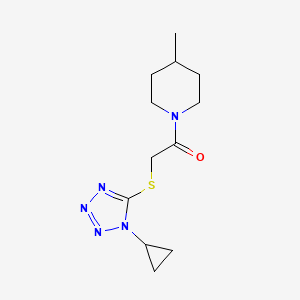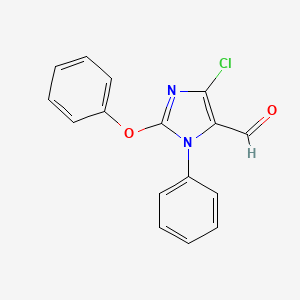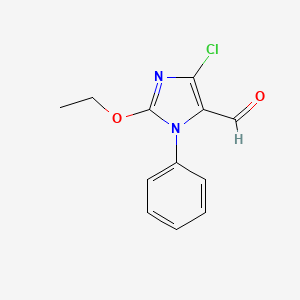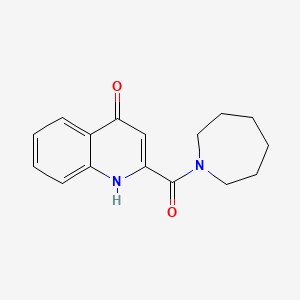
2-(azepane-1-carbonyl)-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepane-1-carbonyl)-1H-quinolin-4-one, also known as ACQ, is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It belongs to the family of quinolinone derivatives and has a molecular formula of C16H18N2O2. ACQ has been studied extensively due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(azepane-1-carbonyl)-1H-quinolin-4-one is not fully understood, but it is believed to interact with various cellular pathways involved in cancer cell proliferation and inflammation. 2-(azepane-1-carbonyl)-1H-quinolin-4-one has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to a decrease in cell growth and inflammation.
Biochemical and physiological effects:
2-(azepane-1-carbonyl)-1H-quinolin-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to a decrease in cell growth. 2-(azepane-1-carbonyl)-1H-quinolin-4-one has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Additionally, it has been shown to have a neuroprotective effect, potentially protecting against neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(azepane-1-carbonyl)-1H-quinolin-4-one is its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, there are limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(azepane-1-carbonyl)-1H-quinolin-4-one. One potential direction is the development of 2-(azepane-1-carbonyl)-1H-quinolin-4-one derivatives with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(azepane-1-carbonyl)-1H-quinolin-4-one and its potential use in the treatment of cancer and neurodegenerative diseases. Finally, more research is needed to determine the potential toxicity of 2-(azepane-1-carbonyl)-1H-quinolin-4-one and its derivatives.
Métodos De Síntesis
The synthesis of 2-(azepane-1-carbonyl)-1H-quinolin-4-one involves the reaction of 2-amino-1-cyclohexenecarbonitrile with an aldehyde followed by a cyclization reaction. The final product is obtained through a series of purification steps. This method has been optimized to produce high yields of pure 2-(azepane-1-carbonyl)-1H-quinolin-4-one.
Aplicaciones Científicas De Investigación
2-(azepane-1-carbonyl)-1H-quinolin-4-one has shown promising results in several scientific research studies. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. 2-(azepane-1-carbonyl)-1H-quinolin-4-one has also been studied for its anti-inflammatory properties and its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(azepane-1-carbonyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-11-14(17-13-8-4-3-7-12(13)15)16(20)18-9-5-1-2-6-10-18/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNRCLIDURCOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
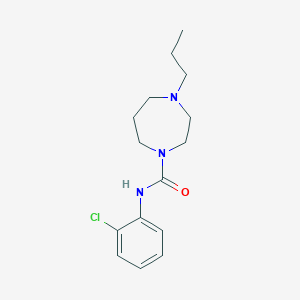
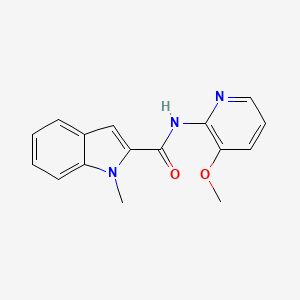
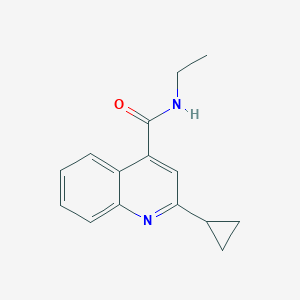
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
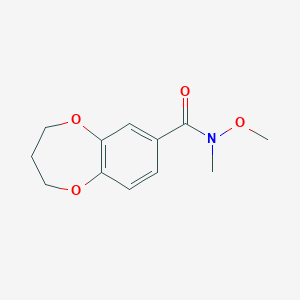
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
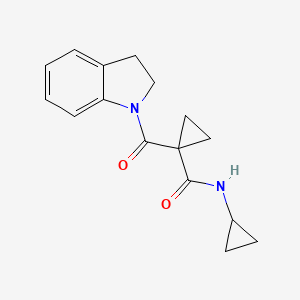
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

